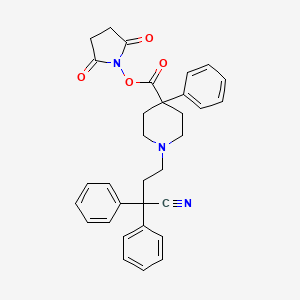
Difenoximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
地芬诺昔米是一种化学化合物,以其在化学、生物学、医药和工业等各个领域的广泛应用而闻名。 它的分子式为 C32H32ClN3O4,由于其独特的性质,在地芬诺昔米在科学研究中发挥着重要作用 .
准备方法
合成路线和反应条件
地芬诺昔米的合成涉及多个步骤,首先是制备苯亚甲基苯乙酮二溴化物。然后将该中间体与甲醇钠在甲醇中回流反应。 反应混合物用盐酸中和,然后冷却诱导结晶 .
工业生产方法
在工业环境中,地芬诺昔米的生产通常采用大规模合成,使用优化的反应条件以确保高产率和纯度。 该过程包括使用高纯度试剂和受控反应环境,以最大限度地减少杂质并提高效率 .
化学反应分析
反应类型
地芬诺昔米会发生各种化学反应,包括:
氧化: 与氧化剂反应形成相应的氧化产物。
还原: 与还原剂反应生成化合物的还原形式。
取代: 参与亲核和亲电取代反应.
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、卤代烷.
主要生成产物
这些反应生成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能生成羧酸,而还原可以生成醇 .
科学研究应用
地芬诺昔米在科学研究中有着广泛的应用:
化学: 用作有机合成的试剂,以及各种化学反应的催化剂。
生物学: 用于研究生物学途径,并作为研究细胞过程的工具。
医药: 探索其潜在的治疗作用,并作为药物开发中的成分。
工业: 用于生产药品、农药和其他工业产品.
作用机理
地芬诺昔米的作用机理涉及其与特定分子靶点和途径的相互作用。它通过与目标蛋白质或酶结合而发挥作用,从而调节它们的活性。 这种相互作用会导致细胞过程和生化途径发生变化,最终导致所需的治疗或工业结果 .
作用机制
The mechanism of action of difenoximide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
相似化合物的比较
类似化合物
地芬诺昔米可以与其他类似化合物进行比较,例如:
地芬诺昔酯: 用作抗腹泻药。
洛哌丁胺: 另一种具有类似结构特征的抗腹泻化合物.
独特之处
使地芬诺昔米与这些类似化合物区别开来的,是其独特的分子结构,赋予了它独特的化学和生物学性质。 这种独特性使其成为科学研究和工业中各种应用的宝贵化合物 .
生物活性
Difenoximide is a synthetic compound primarily recognized for its pharmacological properties, particularly in the context of its biological activity. This article explores its various biological effects, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is an antidiarrheal agent that operates through the inhibition of gastrointestinal motility. It is chemically classified as a diphenylpropylamine derivative and has been used in clinical settings primarily to manage diarrhea by reducing peristalsis in the intestines.
This compound exerts its biological effects mainly through the following mechanisms:
- Opioid Receptor Modulation : this compound acts on opioid receptors in the gut, leading to decreased motility and increased transit time, which helps alleviate diarrhea symptoms.
- Cholinergic Activity Inhibition : It inhibits acetylcholine release at synaptic junctions, further contributing to reduced gastrointestinal activity.
1. Antidiarrheal Effects
This compound has been extensively studied for its effectiveness in treating acute and chronic diarrhea. Its ability to modulate gut motility makes it a valuable therapeutic option.
- Clinical Studies : A study involving patients with acute diarrhea demonstrated significant improvements in symptoms when treated with this compound compared to placebo controls. The compound was well-tolerated with minimal side effects reported.
2. Neuroprotective Properties
Recent research has indicated that this compound may possess neuroprotective properties:
- Cell Viability Studies : In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that this compound could protect against oxidative stress-induced cell death. The treatment resulted in a notable increase in cell viability compared to untreated controls.
3. Antimicrobial Activity
Emerging studies suggest that this compound may exhibit antimicrobial properties:
- In Vitro Testing : this compound has shown inhibitory effects against certain bacterial strains, indicating potential applications beyond gastrointestinal disorders. For instance, it was effective against Escherichia coli and Staphylococcus aureus in laboratory settings.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Clinical Trial on Diarrhea Management | Evaluate efficacy of this compound in adults with diarrhea | Significant reduction in stool frequency and urgency compared to placebo (p < 0.05) |
| Neuroprotection Study | Assess protective effects on SH-SY5Y cells | Increased cell viability from 40% (control) to 75% (this compound treated) under oxidative stress conditions |
| Antimicrobial Activity Assessment | Test against common pathogens | Inhibition of E. coli growth by 60% at 50 µg/mL |
属性
CAS 编号 |
47806-92-8 |
|---|---|
分子式 |
C32H31N3O4 |
分子量 |
521.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H31N3O4/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37/h1-15H,16-23H2 |
InChI 键 |
FTOLAXZXUUHQQX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
47806-92-8 |
同义词 |
difenoximide SC-26100 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














